Procion orange MX-2R

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

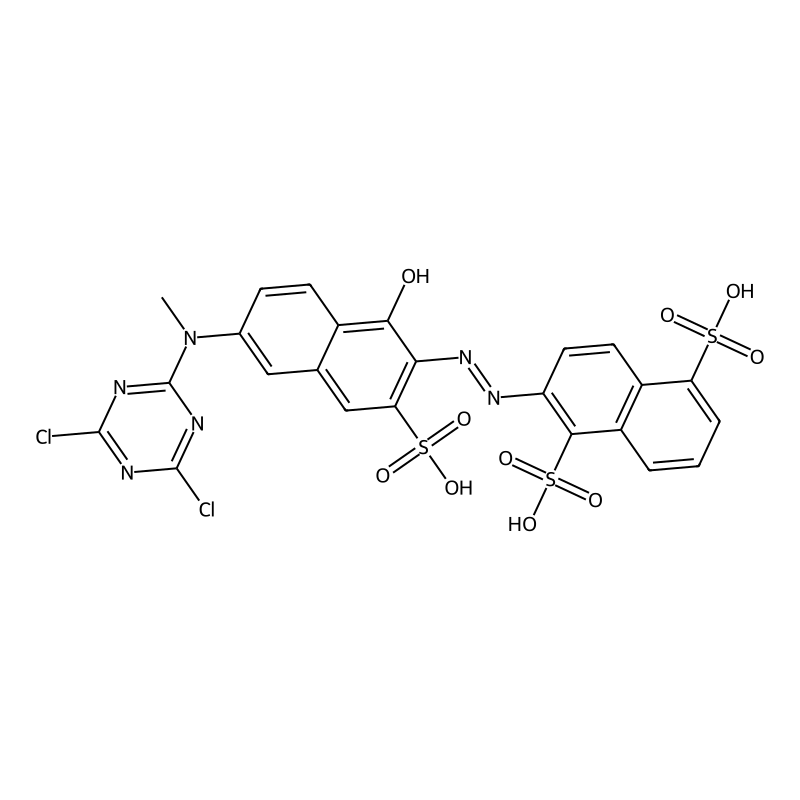

Procion orange MX-2R, also known as reactive orange 4, is a synthetic dye belonging to the class of reactive dyes. Its molecular formula is , and it has a molecular weight of approximately 607.43 g/mol. This compound is characterized by its bright orange color and is widely used in textile dyeing due to its excellent colorfastness and reactivity with cellulose fibers. Procion orange MX-2R is soluble in water, making it suitable for various dyeing processes, especially in the textile industry.

The reactivity of Procion orange MX-2R allows for high fixation rates on cotton and other cellulosic materials, leading to vibrant colors that are resistant to washing and light exposure.

The biological activity of Procion orange MX-2R has been studied in various contexts. It has been noted that exposure to this dye can cause skin sensitization and respiratory issues in sensitive individuals. In vitro studies have indicated potential cytotoxic effects on certain cell lines, suggesting that high concentrations may lead to cellular damage or apoptosis. Additionally, some studies have pointed to its allergenic potential, particularly in occupational settings where workers are exposed to the dye.

Procion orange MX-2R can be synthesized through several methods, typically involving the coupling of diazo compounds with reactive intermediates. One common synthesis route includes:

- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component (like a phenolic compound) under alkaline conditions.

- Formation of Reactive Groups: The resulting compound is further modified to introduce reactive groups that enhance its affinity for cellulose.

This multi-step synthesis allows for the fine-tuning of the dye's properties, including its reactivity and stability.

Procion orange MX-2R is primarily used in:

- Textile Dyeing: It is extensively used for dyeing cotton fabrics due to its excellent colorfastness.

- Paper Industry: Employed in coloring paper products.

- Biological Staining: Utilized in histology and microbiology for staining purposes.

- Research: Used in studies related to environmental chemistry and toxicology due to its vibrant color and reactivity.

Research on Procion orange MX-2R has explored its interactions with various materials and biological systems. For instance, studies have shown that this dye can adsorb onto different adsorbents, such as activated carbon or biochar, indicating potential applications in wastewater treatment for removing dyes from effluents. Additionally, interaction studies have assessed how environmental factors like pH and temperature affect adsorption efficiency, revealing optimal conditions for maximum removal rates.

Procion orange MX-2R belongs to a broader class of reactive dyes, which includes several similar compounds. Here are some comparable dyes:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Procion blue MX-R | Known for its blue color; used similarly in textiles. | |

| Procion yellow MX-G | Bright yellow; often used in combination with other dyes. | |

| Procion red MX-5B | Offers high stability; used for vibrant red shades. |

Uniqueness of Procion Orange MX-2R

What sets Procion orange MX-2R apart from these similar compounds is its specific chemical structure that allows it to achieve a unique shade of orange while maintaining excellent fixation properties on cellulosic fibers. Its reactivity profile also differs slightly from others, making it particularly effective under certain dyeing conditions.

Procion orange MX-2R, also known as Reactive Orange 4, is a complex synthetic dye belonging to the class of reactive dyes with the molecular formula C24H16Cl2N6O10S3 [1] [3]. The synthesis of this compound involves a critical diazotization and coupling reaction mechanism that forms the foundation of its chromophoric structure [5].

The diazotization process begins with the preparation of a diazonium salt from an aromatic primary amine [10]. For Procion orange MX-2R, this involves the reaction of an appropriate aromatic amine with sodium nitrite in an acidic medium at low temperatures (0-5°C) [9] [10]. The mechanism proceeds through the formation of nitrous acid, which reacts with the aromatic amine to produce a diazonium salt [10]. This reaction must be carefully controlled as diazonium salts are generally unstable and potentially explosive when dry [5].

The general mechanism of diazotization follows this pathway:

- Formation of nitrous acid from sodium nitrite and hydrochloric acid or sulfuric acid

- Reaction of nitrous acid with the aromatic primary amine

- Series of proton transfers leading to the formation of the diazonium salt [10]

Following diazotization, the coupling reaction occurs between the diazonium salt and a coupling component rich in electrons, typically a phenol or an aniline derivative [5]. In the case of Procion orange MX-2R, the coupling component is a naphthalene derivative with hydroxyl and sulfonic acid groups [1] [3]. This coupling reaction proceeds through an electrophilic aromatic substitution mechanism, where the diazonium ion acts as the electrophile [5].

The coupling reaction is highly regioselective, with the hydroxyl or amine group directing the aryl diazonium ion to the para position if unoccupied, or otherwise to the ortho position [5]. This selectivity is crucial for achieving the desired chromophoric structure of Procion orange MX-2R, which contains a napthalen-2-yldiazenyl substituent at the 6-position of a 2,4-dichloro-1,3,5-triazine core [1].

The formation of the azo bond (-N=N-) during this coupling reaction is what gives Procion orange MX-2R its characteristic orange color [5] [8]. The resulting structure includes multiple sulfonic acid groups that enhance water solubility, which is essential for its application as a textile dye [4].

Chlorination and Sulfonation Pathways

The synthesis of Procion orange MX-2R involves critical chlorination and sulfonation pathways that contribute significantly to its reactive properties and water solubility [1] [3]. These chemical modifications are essential for creating the reactive sites and enhancing the dye's affinity for cellulosic fibers [4].

The sulfonation process typically precedes chlorination in the synthetic pathway [22]. Sulfonation involves the introduction of sulfonic acid groups (-SO3H) to the aromatic rings in the dye structure [9]. For Procion orange MX-2R, this is achieved by treating the appropriate naphthalene precursors with concentrated sulfuric acid (98%) or fuming sulfuric acid with SO3 concentrations between 2-10% [22]. The reaction is typically conducted at elevated temperatures around 120°C for several hours [22].

The sulfonation reaction can be represented as:

Ar-H + H2SO4 → Ar-SO3H + H2O

Where Ar represents the aromatic structure of the dye precursor [22] [9].

Following sulfonation, the chlorination pathway is crucial for introducing reactive chlorine atoms into the triazine ring structure of Procion orange MX-2R [1] [3]. The chlorination process typically involves the reaction of the sulfonated intermediates with chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus trichloride (PCl3), thionyl chloride (SOCl2), or chlorosulfonic acid (HSO3Cl) [22] [25].

For the sulfonyl chloride derivatives, the chlorination reaction can be represented as:

P-(SO3H)n + nHSO3Cl → P-(SO2Cl)n + nH2SO4

Where P represents the core structure of the pigment or dye [22].

In the specific case of Procion orange MX-2R, the chlorination process results in a 2,4-dichloro-1,3,5-triazine structure with the multi-substituted napthalen-2-yldiazenyl group at the 6-position [1]. The presence of these chlorine atoms is critical for the dye's reactivity, as they serve as leaving groups during the dyeing process, enabling the formation of covalent bonds with cellulosic fibers [26] [27].

The chlorotriazine reactive group in Procion orange MX-2R is particularly important for its function as a reactive dye [16]. This group undergoes nucleophilic substitution reactions with the hydroxyl groups of cellulose under alkaline conditions, forming stable covalent bonds that result in excellent wash fastness [4] [26].

The combined sulfonation and chlorination pathways not only contribute to the reactivity of Procion orange MX-2R but also enhance its water solubility, which is essential for its application in aqueous dyeing processes [13] [27].

Optimization of Reaction Conditions (pH, Temperature, Catalysts)

The synthesis and industrial production of Procion orange MX-2R require careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness [11] [15]. Three critical parameters—pH, temperature, and catalysts—play decisive roles in determining the efficiency of the synthetic process [11] [23].

pH Optimization

The pH value significantly influences both the diazotization and coupling reactions in the synthesis of Procion orange MX-2R [10] [11]. For the diazotization step, strongly acidic conditions (pH < 2) are essential to stabilize the diazonium salt and prevent its premature decomposition [9] [10]. However, excessively low pH values can lead to the formation of stable oxonium ions [H3O2]+ that reduce the reactivity of hydrogen peroxide in certain catalytic processes [11].

For the coupling reaction, the pH must be carefully adjusted to around 6-6.5 to ensure optimal reactivity between the diazonium salt and the coupling component [9]. This pH range promotes the electrophilic aromatic substitution mechanism while minimizing side reactions [5] [9].

During the sulfonation process, acidic conditions are maintained by the sulfuric acid medium itself, while the chlorination reaction typically requires neutral to slightly acidic conditions for optimal efficiency [22] [25].

Temperature Optimization

Temperature control is critical throughout the synthesis of Procion orange MX-2R [11] [13]. The diazotization reaction must be conducted at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salts [9] [10]. Cooling systems with precise temperature control are essential for this stage of the synthesis [5].

For the sulfonation reaction, higher temperatures around 120°C are typically employed to ensure complete reaction and efficient water removal [22]. The chlorination process is generally conducted at moderate temperatures (80°C) to balance reaction rate and selectivity [22].

The following table summarizes the optimal temperature ranges for different reaction stages:

| Reaction Stage | Optimal Temperature Range | Critical Considerations |

|---|---|---|

| Diazotization | 0-5°C | Prevent diazonium salt decomposition |

| Coupling | 20-25°C | Balance reaction rate and selectivity |

| Sulfonation | 110-120°C | Ensure complete reaction and water removal |

| Chlorination | 80-90°C | Optimize reaction rate while minimizing side reactions |

Catalyst Optimization

Various catalysts are employed to enhance reaction efficiency in the synthesis of Procion orange MX-2R [11] [23]. For the diazotization and coupling reactions, metal-based catalysts are sometimes used to improve reaction rates and selectivity [11]. Copper compounds, particularly CuCl/Pyridine systems, have been reported as effective catalysts for oxidative coupling reactions in azo dye synthesis [5].

In the sulfonation process, polyphosphoric acid can be used as a catalyst to enhance the reaction rate and selectivity [22]. For chlorination reactions, catalytic amounts of dimethylformamide (DMF) or other nitrogen-containing compounds may be employed to facilitate the conversion of sulfonic acid groups to sulfonyl chlorides [22] [25].

The optimization of these reaction conditions—pH, temperature, and catalysts—is essential for developing efficient and economical industrial processes for the production of Procion orange MX-2R [15] [21]. Careful control of these parameters not only improves yield and purity but also reduces waste generation and energy consumption, contributing to more sustainable manufacturing practices [15] [20].

Industrial-Scale Manufacturing Protocols

The industrial-scale manufacturing of Procion orange MX-2R involves sophisticated protocols designed to ensure consistent quality, high yield, and cost-effective production [15] [20]. These protocols encompass several key stages, from raw material preparation to final product formulation, all conducted under carefully controlled conditions [15] [21].

Raw Material Preparation and Quality Control

Industrial production begins with rigorous quality control of raw materials, including aromatic amines, naphthalene derivatives, cyanuric chloride, and various reagents for diazotization, coupling, sulfonation, and chlorination [15] [19]. These materials must meet strict purity specifications to ensure consistent product quality [20] [24].

Diazotization and Coupling at Industrial Scale

The diazotization process is typically conducted in large, jacketed reactors equipped with powerful cooling systems to maintain the required low temperatures (0-5°C) [5] [9]. Sodium nitrite is added to the aromatic amine solution in hydrochloric acid under controlled conditions, with continuous monitoring of temperature and pH [9] [10].

For industrial-scale coupling reactions, the diazonium salt solution is gradually added to the coupling component (typically a naphthalene derivative with hydroxyl and sulfonic acid groups) in a separate reactor [5] [9]. The pH is carefully controlled through automated systems, and the reaction progress is monitored using spectrophotometric methods [15] [24].

Sulfonation and Chlorination Processes

Industrial sulfonation is performed in corrosion-resistant reactors using concentrated sulfuric acid or oleum [22]. The reaction temperature is maintained at 110-120°C, and water formed during the reaction is continuously removed to drive the equilibrium toward product formation [22]. Modern facilities employ closed-loop systems to minimize solvent waste, with approximately 68% of producers adopting such environmentally friendly approaches [15].

The chlorination process utilizes specialized reactors designed to handle chlorinating agents such as phosphorus pentachloride or thionyl chloride [22]. The molar ratio of chlorinating agent to the sulfonated intermediate is typically maintained between 2:1 and 3:1 for optimal efficiency [22]. Advanced manufacturers have implemented catalytic hydrogenation techniques that enable 99.2% purity levels while reducing production time by 25% [15].

Process Optimization and Quality Assurance

Modern industrial protocols for Procion orange MX-2R production incorporate sophisticated process optimization techniques [15] [21]. These include:

- Modular reactor systems enabling batch sizes from 500kg to 15MT with 98% color consistency across production runs [15]

- Membrane filtration systems that reduce process water consumption by 40% [15]

- Zero-liquid discharge systems recovering 93% of process water [15]

- Advanced oxidation processes reducing Chemical Oxygen Demand (COD) levels to ≤150mg/L [15]

Quality assurance protocols involve comprehensive testing of the final product for color strength, purity, and performance characteristics [15] [24]. Spectrophotometric analysis, high-performance liquid chromatography (HPLC), and practical dyeing tests are routinely conducted to ensure that each batch meets stringent quality standards [15] [16].

Environmental Considerations

Modern industrial manufacturing protocols for Procion orange MX-2R increasingly incorporate environmental sustainability measures [15] [20]. These include:

- Closed-loop solvent recovery systems

- Catalytic processes that reduce waste generation

- Energy-efficient synthesis methods

- Wastewater treatment and recycling technologies [15]